molecular formula C14H21ClFNO B1473646 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride CAS No. 1004774-88-2

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride

Cat. No. B1473646
CAS RN: 1004774-88-2
M. Wt: 273.77 g/mol
InChI Key: FVLSPXGAYZCHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride, also known as 4-FIPH, is an organic compound that is widely used in scientific research. It is a synthetic compound that has a wide range of applications, including drug design, pharmaceutical research, and biochemistry. 4-FIPH is a versatile compound that has been used in laboratory experiments to study biochemical and physiological effects.

Scientific Research Applications

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride has a wide range of applications in scientific research. It has been used in drug design, pharmaceutical research, and biochemistry. It has also been used in laboratory experiments to study the biochemical and physiological effects of various drugs. Additionally, 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride can be used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride is not completely understood. It is believed to act as an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor involved in the regulation of various physiological processes. Additionally, it is believed to interact with the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion.
Biochemical and Physiological Effects
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications in scientific research. The main limitation of using 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride in laboratory experiments is that its mechanism of action is not completely understood.

Future Directions

There are several potential future directions for 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride research. These include further research into its mechanism of action, its effects on other biochemical pathways, and its potential applications in drug design and pharmaceutical research. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound.

properties

IUPAC Name

4-(2-fluoro-4-propan-2-yloxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-4,9-11,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSPXGAYZCHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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